molecular formula C27H27NO6 B4103933 4-(1,3-Benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)azetidin-2-one

4-(1,3-Benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)azetidin-2-one

Cat. No.: B4103933
M. Wt: 461.5 g/mol
InChI Key: FWPZGTYLQBSQJB-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)azetidin-2-one is a complex organic compound that belongs to the class of azetidinones

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO6/c1-17-6-4-5-7-20(17)34-26-25(19-9-11-22-24(15-19)33-16-32-22)28(27(26)29)13-12-18-8-10-21(30-2)23(14-18)31-3/h4-11,14-15,25-26H,12-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPZGTYLQBSQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2C(N(C2=O)CCC3=CC(=C(C=C3)OC)OC)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)azetidin-2-one typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, 3,4-dimethoxyphenyl ethyl derivatives, and 2-methylphenol. The key steps may involve:

  • Formation of the azetidinone ring through cyclization reactions.
  • Introduction of the benzodioxole and dimethoxyphenyl groups via coupling reactions.
  • Optimization of reaction conditions such as temperature, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves:

  • Using large-scale reactors and optimized reaction conditions.
  • Implementing purification techniques such as crystallization, distillation, or chromatography.
  • Ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

    Catalysts: Acid or base catalysts depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems and potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)azetidin-2-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-azetidinone: Lacks the 2-methylphenoxy group.

    4-(1,3-benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenoxy-2-azetidinone: Has a phenoxy group instead of a 2-methylphenoxy group.

Uniqueness

The presence of the 2-methylphenoxy group in 4-(1,3-Benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)azetidin-2-one may confer unique chemical and biological properties, such as increased lipophilicity or specific binding affinity to molecular targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-Benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)azetidin-2-one
Reactant of Route 2
Reactant of Route 2
4-(1,3-Benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)azetidin-2-one

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